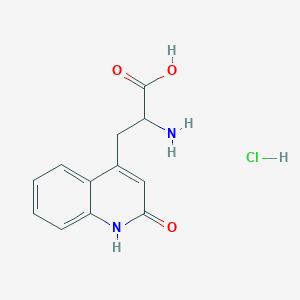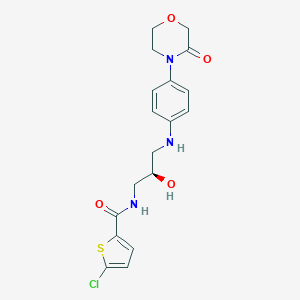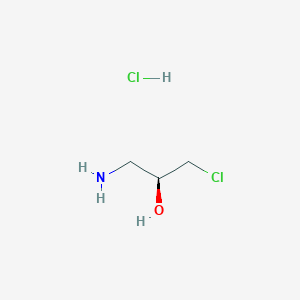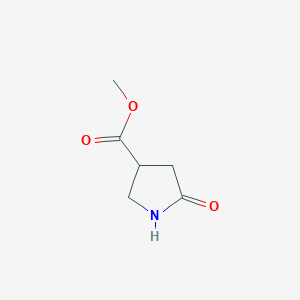
2,3-Dihydro-1,4-benzodioxin-5-amine
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodioxin-5-amine is a chemical compound with the CAS Number: 16081-45-1 . It has a molecular weight of 151.16 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine can be achieved through various methods. One such method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can then be treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzodioxin-5-amine can be determined using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydro-1,4-benzodioxin-5-amine are diverse. For instance, it can undergo cycloaddition of enamines with the corresponding o-quinone(s) in an electrochemical method .Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxin-5-amine is a solid substance at room temperature . It has a molecular weight of 151.16 . More detailed physical and chemical properties would require specific experimental measurements.Applications De Recherche Scientifique
Antihypertensive Agents
The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities, including antihypertensive agents .
Treatment of Nervous Breakdown and Schizophrenia
Compounds containing the 2,3-dihydro-1,4-benzodioxin ring system are also involved in the treatment of nervous breakdown and schizophrenia .
Treatment of Glaucoma
The 2,3-dihydro-1,4-benzodioxin core is an attractive therapeutic target for the treatment of glaucoma .
Treatment of Inflammatory Diseases
The 2,3-dihydro-1,4-benzodioxin core has been developed for the synthesis of inhibitors of 5-lipoxygenase. Accordingly, these 2,3-dihydro-1,4-benzodioxins are useful for the treatment of inflammatory diseases such as asthma and arthritis .
Optoelectronic Applications
A new organic nonlinear optical (NLO) material 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) has been synthesized. This compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the CW regime. It could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .
Treatment of Cardiovascular Diseases
The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2,3-Dihydro-1,4-benzodioxin-5-amine are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
2,3-Dihydro-1,4-benzodioxin-5-amine interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by 2,3-Dihydro-1,4-benzodioxin-5-amine is the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound increases the levels of acetylcholine, a key neurotransmitter in this pathway. The downstream effects of this increase can include improved cognitive function, which is why compounds that inhibit cholinesterase enzymes are often used in the treatment of Alzheimer’s disease .
Pharmacokinetics
They are metabolized in the liver and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The result of the action of 2,3-Dihydro-1,4-benzodioxin-5-amine is an increase in acetylcholine levels in the nervous system due to the inhibition of cholinesterase enzymes . This can lead to improved cognitive function, making this compound a potential therapeutic agent for conditions like Alzheimer’s disease .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLRSJNZORFCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472614 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-5-amine | |
CAS RN |
16081-45-1 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)



